molecular formula C11H14ClFN2 B1256792 5-Fluoro-alpha-methyltryptamine hydrochloride CAS No. 776-56-7

5-Fluoro-alpha-methyltryptamine hydrochloride

Cat. No.: B1256792
CAS No.: 776-56-7
M. Wt: 228.69 g/mol
InChI Key: RVHBLKWBRZWGLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development and Scientific Documentation (1963-Present)

The scientific documentation of 5-fluoro-alpha-methyltryptamine began in 1963 when it was first described in the scientific literature. This initial characterization marked the beginning of systematic research into fluorinated tryptamine derivatives and their potential applications. The compound was originally investigated for its antidepressant and stimulant-like effects in rodent models, establishing the foundation for subsequent pharmacological studies.

During the 1980s, research progressed to human studies, with the first documented human trials occurring by 1984. This transition from animal models to human research represented a significant milestone in the compound's development timeline. The scientific community's interest expanded throughout the following decades, with researchers investigating its potential therapeutic applications, particularly in the context of substance dependence treatment.

By 1995, detailed studies of the compound's psychedelic-like effects in animal models had been documented, providing crucial insights into its mechanism of action. The comprehensive characterization of its monoamine release properties and serotonin receptor interactions was subsequently established by 2014, marking a pivotal advancement in understanding its pharmacological profile. During this same period, researchers explored its potential as a candidate for cocaine dependence treatment, with findings published in peer-reviewed journals.

The historical timeline demonstrates a progressive evolution from initial discovery to sophisticated mechanistic understanding, spanning over five decades of scientific investigation. This extensive research period has established 5-fluoro-alpha-methyltryptamine hydrochloride as a well-characterized member of the fluorinated tryptamine family.

Nomenclature and Classification Within Tryptamines

This compound belongs to the monoaminergic drug family, specifically classified within both the tryptamine and alpha-alkyltryptamine categories. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the official designation being 1-(5-fluoro-1H-indol-3-yl)propan-2-amine hydrochloride.

The chemical classification system places this compound within multiple overlapping categories based on its structural and functional characteristics. As a member of the tryptamine family, it shares the fundamental indole-ethylamine backbone that defines this chemical class. The alpha-alkyltryptamine classification specifically refers to compounds containing alkyl substitutions at the alpha carbon position of the ethylamine side chain.

Classification Category Designation Structural Feature
Primary Family Tryptamine Indole-ethylamine backbone
Subfamily Alpha-alkyltryptamine Methyl group at alpha carbon
Chemical Modification Halogenated tryptamine Fluorine substitution at position 5
Salt Form Hydrochloride salt Protonated amine with chloride counterion

The compound's classification as a halogenated tryptamine specifically reflects the presence of the fluorine atom, which significantly influences its chemical properties compared to non-halogenated analogs. This halogenation represents a strategic structural modification that affects both the compound's stability and its biological activity profile.

Within the broader context of psychoactive compounds, this compound is categorized as a serotonin receptor agonist and monoamine releasing agent. These functional classifications reflect its primary mechanisms of action and distinguish it from other tryptamine derivatives with different pharmacological profiles.

Relationship to Alpha-methyltryptamine Structural Family

The structural relationship between 5-fluoro-alpha-methyltryptamine and alpha-methyltryptamine represents a classic example of halogenation-based molecular modification within the tryptamine family. Alpha-methyltryptamine, first synthesized in the 1940s and extensively studied since the late 1950s, serves as the parent compound for this fluorinated derivative.

Alpha-methyltryptamine was originally developed by pharmaceutical companies including Upjohn and Sandoz, receiving extensive investigation as a potential antidepressant medication. The compound was briefly marketed in the Soviet Union under the brand name Indopan during the 1960s before being discontinued. This historical context provides important background for understanding the subsequent development of fluorinated analogs.

The structural modification from alpha-methyltryptamine to 5-fluoro-alpha-methyltryptamine involves the strategic placement of a fluorine atom at the 5-position of the indole ring system. This modification fundamentally alters the compound's electronic properties while maintaining the core pharmacophore responsible for biological activity.

Structural Feature Alpha-methyltryptamine 5-Fluoro-alpha-methyltryptamine
Indole Ring System Unsubstituted Fluorine at position 5
Alpha Carbon Methyl substitution Methyl substitution
Molecular Formula C₁₁H₁₄N₂ C₁₁H₁₃FN₂
Molecular Weight 174.24 g/mol 192.23 g/mol

The fluorine substitution creates distinct differences in the compounds' pharmacological profiles. While both compounds function as monoamine releasing agents and serotonin receptor agonists, the fluorinated derivative exhibits enhanced selectivity and potency in certain biological assays. This relationship demonstrates how strategic halogenation can optimize the therapeutic potential of established psychoactive compounds.

Comparative studies have revealed that 5-fluoro-alpha-methyltryptamine maintains the essential pharmacological characteristics of its parent compound while exhibiting unique properties attributable to the fluorine substitution. The relationship between these compounds exemplifies the systematic approach to medicinal chemistry, where incremental structural modifications yield compounds with refined biological activities.

Alternative Designations: 5-Fluoro-alpha-methyltryptamine, 5-Fluoro-AMT, PAL-212, PAL-544

The compound this compound is recognized in scientific literature through multiple designation systems, each serving specific research and regulatory purposes. The variety of names reflects the compound's development across different research institutions and its progression through various stages of scientific investigation.

The primary systematic name, 5-fluoro-alpha-methyltryptamine, directly describes the compound's structural features, indicating both the position of fluorine substitution and the methylation pattern. This nomenclature system provides immediate structural information to researchers familiar with tryptamine chemistry.

The abbreviated form "5-Fluoro-AMT" represents a commonly used shorthand in scientific literature, though the full designation "5-fluoro-alpha-methyltryptamine" maintains greater precision. Similarly, alternative systematic names include "5-fluoro-alpha-methyltryptamine" and related variations that emphasize different aspects of the molecular structure.

Designation Type Name Context of Use
Systematic IUPAC 1-(5-fluoro-1H-indol-3-yl)propan-2-amine Chemical databases and regulatory documents
Common Chemical Name 5-Fluoro-alpha-methyltryptamine Scientific literature and research papers
Research Code PAL-212 Early pharmaceutical development
Research Code PAL-544 Alternative pharmaceutical designation
Alternative Systematic 3-(2-Aminopropyl)-5-fluoroindole Structural chemistry contexts

The research codes PAL-212 and PAL-544 represent internal designations used during pharmaceutical development phases. These alphanumeric codes serve to identify specific compounds within research programs while maintaining confidentiality during proprietary investigations. The use of multiple codes for the same compound often reflects different research phases or institutional designations.

Chemical registry systems employ standardized identifiers to ensure unambiguous compound identification. The Chemical Abstracts Service registry number 712-08-3 provides a unique identifier for the base compound, while the hydrochloride salt form receives the distinct registry number 776-56-7. These registry numbers serve as definitive identifiers across international chemical databases and regulatory systems.

The International Chemical Identifier system provides additional standardization through InChI and InChIKey designations, enabling precise digital identification and database searching capabilities. These modern identification systems complement traditional naming conventions and facilitate automated chemical information retrieval across diverse research platforms.

Properties

IUPAC Name

1-(5-fluoro-1H-indol-3-yl)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2.ClH/c1-7(13)4-8-6-14-11-3-2-9(12)5-10(8)11;/h2-3,5-7,14H,4,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVHBLKWBRZWGLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CNC2=C1C=C(C=C2)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50915079
Record name 1-(5-Fluoro-1H-indol-3-yl)propan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50915079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95173-09-4
Record name 1-(5-Fluoro-1H-indol-3-yl)propan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50915079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Fischer Indole Synthesis of 5-Fluorotryptamine

The indole backbone is synthesized via the Fischer indole reaction, a classic method for generating substituted tryptamines. For 5-fluoro substitution:

  • Starting Materials :

    • 4-Fluorophenylhydrazine hydrochloride.

    • 3-Oxobutanal (or equivalent ketone for side-chain formation).

  • Reaction Conditions :

    • Heated under acidic conditions (e.g., HCl, acetic acid) at 80–100°C for 6–12 hours.

    • Cyclodehydration forms the indole ring, yielding 5-fluorotryptophan intermediates.

  • Reduction to Tryptamine :

    • The carboxylic acid group of 5-fluorotryptophan is reduced using lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran (BH₃·THF).

    • Typical yields: 50–70% after purification.

Alpha-Methylation of 5-Fluorotryptamine

Introducing the alpha-methyl group requires selective alkylation of the ethylamine side chain:

  • Alkylation via Methyl Iodide :

    • Reagents : 5-Fluorotryptamine, methyl iodide (CH₃I), sodium hydride (NaH).

    • Solvent : Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).

    • Conditions :

      • 0°C to room temperature under nitrogen atmosphere.

      • Reaction time: 4–8 hours.

    • Quenching : Ice-cold water followed by extraction with dichloromethane.

  • Alternative Reductive Amination :

    • Reagents : 5-Fluoroindole-3-acetaldehyde, methylamine.

    • Catalyst : Sodium cyanoborohydride (NaBH₃CN) in methanol.

    • Conditions : Stirred at room temperature for 12–24 hours.

MethodYield (%)Purity (HPLC)Key Challenge
Alkylation45–55≥90%Over-alkylation at amine group
Reductive Amination60–70≥95%Aldehyde stability issues

Hydrochloride Salt Formation

Conversion to the hydrochloride salt enhances stability and solubility:

  • Free Base Dissolution :

    • 5-Fluoro-alpha-methyltryptamine is dissolved in anhydrous ethanol or diethyl ether.

  • Acidification :

    • Hydrogen chloride (HCl) gas is bubbled through the solution until pH ≤ 2.

    • Alternative: Dropwise addition of concentrated HCl (37%) under cooling.

  • Crystallization :

    • The mixture is cooled to 4°C, inducing precipitation.

    • Crystals are filtered, washed with cold ether, and dried under vacuum.

Typical Yield : 80–90%.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 7.35 (d, J = 8.4 Hz, 1H, ArH), 7.15 (s, 1H, ArH), 6.95 (dd, J = 8.4, 2.0 Hz, 1H, ArH).

    • δ 3.10 (q, J = 6.8 Hz, 2H, CH₂), 2.45 (s, 3H, CH₃), 1.85 (br s, 2H, NH₂).

  • Mass Spectrometry (ESI+) :

    • m/z 192.1 [M+H]⁺ (free base), 228.1 [M+H]⁺ (hydrochloride).

Purity Assessment

  • HPLC Conditions :

    • Column: C18, 5 µm, 150 × 4.6 mm.

    • Mobile Phase: 0.1% TFA in water/acetonitrile (70:30 to 50:50 gradient).

    • Retention Time: 8.2 min (free base), 6.5 min (hydrochloride).

Challenges and Optimization Strategies

Regioselective Fluorination

Electrophilic fluorination at the indole 5-position competes with 4- and 6-substitution. Strategies to improve selectivity:

  • Use of directing groups (e.g., methoxy) temporarily installed at the 4-position.

  • Low-temperature reactions with Selectfluor® in acetonitrile.

Byproduct Mitigation

  • N-Methylation : Controlled stoichiometry of CH₃I (1.1 equiv) minimizes di-methylation.

  • Indole Ring Halogenation : Strict exclusion of light reduces undesired bromination/chlorination.

Scalability and Industrial Considerations

Pilot-scale synthesis (100 g batches) requires:

  • Continuous Flow Reactors : For Fischer indole synthesis to enhance reproducibility.

  • Crystallization Optimization : Anti-solvent addition (e.g., ethyl acetate) to improve crystal size and purity.

Chemical Reactions Analysis

5-Fluoro-alpha-methyltryptamine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Scientific Research Applications

5-Fluoro-alpha-methyltryptamine hydrochloride has several notable applications in scientific research:

Pharmacological Research

This compound is utilized as a reference standard in pharmacological studies examining the effects of tryptamine derivatives on neurotransmitter systems. Its ability to influence monoamine levels makes it a valuable tool for understanding the biochemical pathways involved in mood regulation and psychiatric disorders .

Neuroscience Studies

Research involving this compound has demonstrated significant behavioral changes in animal models. For example, it induces a characteristic head-twitch response in rodents, which correlates with psychedelic effects observed in humans. This response serves as a behavioral proxy for studying altered states of consciousness and potential therapeutic applications in treating conditions such as depression and anxiety .

Potential Therapeutic Applications

Ongoing research is exploring the compound's potential therapeutic applications in treating neurological disorders. Its mechanism of action suggests that it may be beneficial in managing conditions characterized by dysregulated serotonin levels, such as depression and PTSD .

Analytical Chemistry

This compound is also employed in analytical chemistry for forensic applications. Its well-defined chemical structure allows for precise identification and quantification in various samples .

Case Study 1: Behavioral Effects in Rodents

In one study examining the behavioral effects of this compound on rodents, researchers observed that administration led to increased locomotion and head-twitch responses. These behaviors are indicative of serotonergic activity and suggest potential applications in understanding psychedelic experiences and their underlying mechanisms.

Case Study 2: Neurotransmitter Release Dynamics

Another investigation focused on the dynamics of neurotransmitter release following exposure to this compound. Results indicated that it significantly increased extracellular levels of serotonin and dopamine within specific brain regions associated with mood regulation. This finding supports the hypothesis that this compound could have antidepressant-like effects .

Mechanism of Action

The mechanism of action of 5-Fluoro-alpha-methyltryptamine hydrochloride involves its interaction with serotonin, norepinephrine, and dopamine systems. It acts as a releasing agent for these neurotransmitters and as an agonist at the 5-HT2A receptor . Additionally, it is a potent and specific inhibitor of monoamine oxidase A (MAO-A), which contributes to its psychoactive effects .

Comparison with Similar Compounds

5-Fluoro-alpha-methyltryptamine hydrochloride is unique compared to other similar compounds due to its balanced release of serotonin, norepinephrine, and dopamine. Similar compounds include:

  • 5-Chloro-alpha-methyltryptamine
  • 5-Fluoro-alpha-ethyltryptamine
  • 5-Fluoro-dimethyltryptamine
  • 6-Fluoro-alpha-methyltryptamine
  • 7-Chloro-alpha-methyltryptamine
  • 7-Methyl-alpha-ethyltryptamine Each of these compounds has distinct properties and effects, making this compound a valuable compound for research and development.

Biological Activity

5-Fluoro-alpha-methyltryptamine hydrochloride (5-FMT) is a synthetic compound belonging to the tryptamine family, known for its stimulant, entactogenic, and psychedelic properties. This article explores its biological activity, focusing on its mechanisms of action, effects on neurotransmitter systems, and relevant research findings.

5-FMT is structurally related to alpha-methyltryptamine (αMT) and is characterized by the presence of a fluorine atom at the 5-position of the indole ring. Its molecular formula is C11H12FN, and it has a molecular weight of 189.22 g/mol. The compound acts primarily as a serotonin-norepinephrine-dopamine releasing agent (SNDRA) and as a potent monoamine oxidase A (MAO-A) inhibitor.

5-FMT exerts its biological effects through several key mechanisms:

  • Serotonin Receptor Agonism : It acts as an agonist for the serotonin 5-HT2A receptor, which is implicated in its psychedelic effects. The effective concentration (EC50) for this receptor is approximately 8.47 nM, indicating high potency .
  • Monoamine Oxidase Inhibition : 5-FMT selectively inhibits MAO-A with an IC50 ranging from 180 to 450 nM, making it significantly more potent than many other compounds in this category . This inhibition prevents the breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine, leading to increased levels in the synaptic cleft.
  • Neurotransmitter Release : The compound promotes the release of serotonin (EC50: 14-19 nM), norepinephrine (EC50: 78-126 nM), and dopamine (EC50: 32-37 nM), contributing to its stimulant and entactogenic effects .

Cellular Effects

Research indicates that 5-FMT influences various cellular processes through its interaction with serotonin receptors. By activating these receptors, it can lead to alterations in gene expression and cellular metabolism. This activity has been linked to behavioral changes observed in animal models, particularly the head-twitch response in rodents, which serves as a proxy for psychedelic-like effects .

In Vivo Studies

A notable study investigated the effects of 5-FMT on head-twitch responses in mice. The results showed that administration of 5-FMT induced significant head-twitching behavior, which was inhibited by known serotonin antagonists, suggesting that these effects are mediated through the 5-HT2A receptor .

Comparative Analysis with Related Compounds

CompoundMAO-A Inhibition IC50 (nM)5-HT2A Agonism EC50 (nM)Neurotransmitter Release EC50 (nM)
5-Fluoro-alpha-methyltryptamine 180 - 4508.47Serotonin: 14-19
Norepinephrine: 78-126
Dopamine: 32-37
p-Chloro-beta-methylphenethylamine ~620Not applicableNot applicable

This table illustrates the selective inhibition properties and receptor activity of 5-FMT compared to related compounds.

Q & A

Q. What analytical methods are recommended for characterizing 5-Fluoro-alpha-methyltryptamine hydrochloride in research settings?

To ensure accurate characterization, employ a combination of techniques:

  • UV/Vis Spectroscopy : Confirm absorbance peaks at λmax 220 nm and 286 nm, indicative of the indole and fluorinated aromatic systems .
  • High-Performance Liquid Chromatography (HPLC) : Use reverse-phase columns with UV detection to assess purity (≥98%) and batch consistency.
  • Mass Spectrometry (MS) : Verify molecular weight (228.7 g/mol for the hydrochloride salt) and fragmentation patterns.
  • Nuclear Magnetic Resonance (NMR) : Analyze 1^1H and 13^{13}C spectra to confirm the α-methyl group and fluorine substitution.

Q. What are the optimal storage conditions to ensure the stability of this compound over extended periods?

Store the compound as a crystalline solid at -20°C in airtight, light-protected containers. Under these conditions, stability exceeds 5 years without significant degradation. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the hydrochloride salt .

Q. How does the fluorine substitution at the 5-position influence the compound's spectroscopic properties?

Fluorine’s electronegativity alters electron distribution in the indole ring, shifting UV absorbance maxima (e.g., λmax 286 nm) compared to non-fluorinated analogs like 5-methoxytryptamine (λmax ~280 nm). This substitution also reduces susceptibility to oxidative metabolism, as the C-F bond resents enzymatic cleavage .

Advanced Research Questions

Q. How can researchers design experiments to assess the metabolic stability of this compound compared to non-fluorinated analogs?

  • In Vitro Hepatic Microsomal Assays : Incubate the compound with liver microsomes (human/rodent) and quantify parent compound depletion via LC-MS. Compare half-life (t1/2t_{1/2}) to analogs like α-methyltryptamine.
  • Mass Spectrometric Metabolite ID : Identify metabolites resulting from deamination or N-oxidation. Fluorine’s presence should block hydroxylation at the 5-position, a common metabolic pathway in tryptamines .
  • Structural Analog Comparisons : Use derivatives like 5-methoxy-α-methyltryptamine to isolate the impact of fluorine on stability .

Q. What methodologies are effective in resolving contradictions in reported receptor binding affinities of this compound?

  • Standardized Radioligand Binding Assays : Use homogeneous cell lines (e.g., HEK293 expressing human 5-HT1A_{1A}/5-HT2A_{2A} receptors) and reference ligands (e.g., WAY-100635 for 5-HT1A_{1A}) to minimize variability .
  • Functional Assays : Complement binding data with cAMP or calcium flux measurements to assess agonism/antagonism.
  • Cross-Validation : Compare results with structurally related compounds (e.g., 5-fluoro-2-methylphenyl derivatives) to identify assay-specific artifacts .

Q. What strategies should be employed to evaluate the selectivity of this compound across serotonin receptor subtypes?

  • Receptor Panels : Screen against a broad panel of 5-HT receptors (5-HT1A_{1A}, 5-HT2A_{2A}, 5-HT2C_{2C}) using competitive binding assays.
  • Molecular Docking Studies : Model interactions between the fluorine moiety and receptor binding pockets (e.g., hydrophobic subpockets in 5-HT2A_{2A}).
  • In Vivo Behavioral Assays : Correlate receptor selectivity with functional outcomes (e.g., head-twitch response for 5-HT2A_{2A} activation) .

Key Research Recommendations

  • Synthetic Optimization : Adapt trifluoromethylation strategies from benzoyl chloride synthesis (e.g., coupling with tert-butyl acrylate) for scalable production .
  • Comparative Studies : Leverage structural analogs (e.g., 5-fluoro-2-methylphenyl derivatives) to isolate fluorine’s role in receptor interactions .
  • Long-Term Stability Monitoring : Use accelerated degradation studies (40°C/75% RH) to predict shelf-life under variable storage conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Fluoro-alpha-methyltryptamine hydrochloride
Reactant of Route 2
Reactant of Route 2
5-Fluoro-alpha-methyltryptamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.